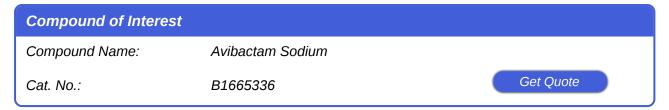


# Avibactam's Kinetic Dance with Penicillin-Binding Proteins: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has revolutionized the treatment of infections caused by multidrug-resistant Gram-negative bacteria. While its primary role is the inhibition of a wide range of  $\beta$ -lactamase enzymes, its interaction with penicillin-binding proteins (PBPs), the essential enzymes for bacterial cell wall synthesis, is a critical aspect of its overall microbiological profile. This technical guide provides a comprehensive overview of the binding kinetics of avibactam to PBPs, detailing the experimental methodologies used to elucidate these interactions and presenting the available quantitative data for easy comparison.

# Mechanism of Inhibition: A Reversible Covalent Interaction

Unlike the irreversible acylation of PBPs by  $\beta$ -lactam antibiotics, avibactam inhibits these enzymes through a reversible covalent mechanism.[1][2] The process involves the nucleophilic attack by the active site serine of the PBP on the carbonyl group of avibactam's diazabicyclooctane core. This leads to the formation of a stable carbamoyl-enzyme complex.[2] However, this complex can undergo a recyclization reaction, leading to the release of intact avibactam, thus rendering the inhibition reversible.[3] Understanding the rates of both the acylation (inactivation) and deacylation (reactivation) is crucial for predicting the efficacy and duration of PBP inhibition.



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# **Quantitative Binding Kinetics**

The primary method for quantifying the binding of avibactam to PBPs is a competitive binding assay using a fluorescent penicillin derivative, most commonly Bocillin FL.[4][5] This assay allows for the determination of the 50% inhibitory concentration (IC50), which represents the concentration of avibactam required to inhibit 50% of Bocillin FL binding to a specific PBP.

Summary of Avibactam IC50 Values for Penicillin-

**Binding Proteins** 

| Bacterial Species         | Penicillin-Binding<br>Protein (PBP) | IC50 (μg/mL) | Reference |
|---------------------------|-------------------------------------|--------------|-----------|
| Escherichia coli          | PBP2                                | 0.92         | [4]       |
| Pseudomonas<br>aeruginosa | PBP2                                | 1.1          | [4]       |
| PBP3                      | >128                                | [4]          |           |
| Haemophilus<br>influenzae | PBP2                                | 3.0          | [4]       |
| Staphylococcus aureus     | PBP2                                | 51           | [4]       |
| Streptococcus pneumoniae  | PBP3                                | 8.1          | [4]       |
| Klebsiella<br>pneumoniae  | PBP2                                | 2            | [6]       |

Note: The IC50 values highlight avibactam's preferential binding to PBP2 in several Gramnegative species.

While IC50 values provide a valuable measure of binding affinity, a more detailed kinetic analysis involves the determination of acylation and deacylation rate constants.

# **Acylation and Deacylation Kinetics**



Theoretical studies on the interaction of avibactam with the KPC-2  $\beta$ -lactamase, which shares mechanistic similarities with PBPs, have provided insights into the rates of acylation and deacylation. The calculated activation barriers for acylation and deacylation were 19.5 kcal/mol and 23.0 kcal/mol, respectively.[1] These values correspond to rate constants of 1.2 x  $10^{-1}$  s<sup>-1</sup> for acylation and 3.9 x  $10^{-4}$  s<sup>-1</sup> for deacylation.[1] While these values are for a  $\beta$ -lactamase, they provide a framework for understanding the kinetics of avibactam's reversible covalent inhibition. Direct experimental determination of these rate constants for PBPs is an area of ongoing research.

# **Experimental Protocols**

A thorough understanding of the experimental methodologies is essential for the accurate interpretation and replication of binding kinetic data.

# **Bocillin FL Competition Assay**

This is the most widely used method to determine the binding affinity of avibactam to PBPs.[4] [5]

Principle: This assay is based on the competition between a test compound (avibactam) and a fluorescently labeled penicillin (Bocillin FL) for binding to the active site of PBPs. The displacement of Bocillin FL by the test compound results in a decrease in fluorescence, which can be quantified to determine the IC50 value.

#### **Detailed Protocol:**

- Membrane Preparation:
  - Grow bacterial cultures to the mid-logarithmic phase.
  - Harvest cells by centrifugation and wash with an appropriate buffer (e.g., phosphatebuffered saline).
  - Lyse the cells using methods such as sonication or French press.
  - Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.



 Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

#### Competition Assay:

- In a microtiter plate or microcentrifuge tubes, pre-incubate the bacterial membrane preparation with increasing concentrations of avibactam for a defined period (e.g., 10 minutes at 30°C).
- Add a fixed concentration of Bocillin FL (e.g., 100 μM) to each reaction and incubate for a further period (e.g., 20 minutes at 30°C) to allow for competitive binding.[4]
- SDS-PAGE and Fluorescence Detection:
  - Stop the reaction by adding SDS-PAGE sample buffer and heating.
  - Separate the proteins by SDS-polyacrylamide gel electrophoresis.
  - Visualize the fluorescently labeled PBPs using a fluorescence imager.
- Data Analysis:
  - Quantify the fluorescence intensity of each PBP band.
  - Plot the percentage of Bocillin FL binding against the logarithm of the avibactam concentration.
  - Determine the IC50 value, the concentration of avibactam that reduces Bocillin FL binding by 50%, by fitting the data to a suitable dose-response curve.



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#### **Workflow for Bocillin FL Competition Assay.**

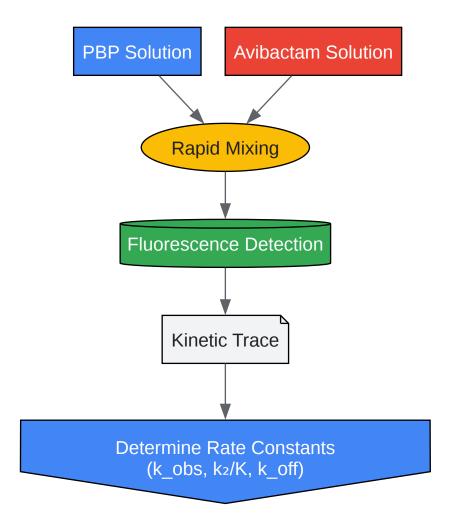
# **Stopped-Flow Fluorometry**

Principle: This technique allows for the measurement of rapid kinetic events by rapidly mixing reactants and monitoring the change in a spectroscopic signal, such as fluorescence, over time. For avibactam-PBP interactions, changes in the intrinsic tryptophan fluorescence of the PBP upon binding or the displacement of a fluorescent probe can be monitored.

#### General Protocol:

- Sample Preparation:
  - Purify the target PBP.
  - Prepare solutions of the PBP and avibactam in a suitable buffer. The buffer should be degassed to prevent bubble formation.
- Stopped-Flow Measurement:
  - Load the PBP and avibactam solutions into separate syringes of the stopped-flow instrument.
  - Rapidly mix the solutions and monitor the change in fluorescence intensity over a time course from milliseconds to seconds. The excitation and emission wavelengths will depend on the specific fluorophore being used (intrinsic tryptophan or an extrinsic probe).
- Data Analysis:
  - The resulting kinetic traces are fitted to appropriate kinetic models (e.g., single or double exponential decay) to extract observed rate constants (k\_obs).
  - By performing the experiment at various avibactam concentrations, the second-order acylation rate constant (k<sub>2</sub>/K) and the first-order deacylation rate constant (k\_off) can be determined.





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Stopped-Flow Fluorometry Experimental Workflow.

# **Isothermal Titration Calorimetry (ITC)**

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (avibactam) to a macromolecule (PBP). This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy,  $\Delta H$ , and entropy,  $\Delta S$ ).

#### General Protocol:

- Sample Preparation:
  - Purify the target PBP and prepare a solution of known concentration in a suitable buffer.

# Foundational & Exploratory





- Prepare a solution of avibactam at a significantly higher concentration in the same buffer.
  Precise concentration determination is critical.
- Thoroughly degas both solutions.

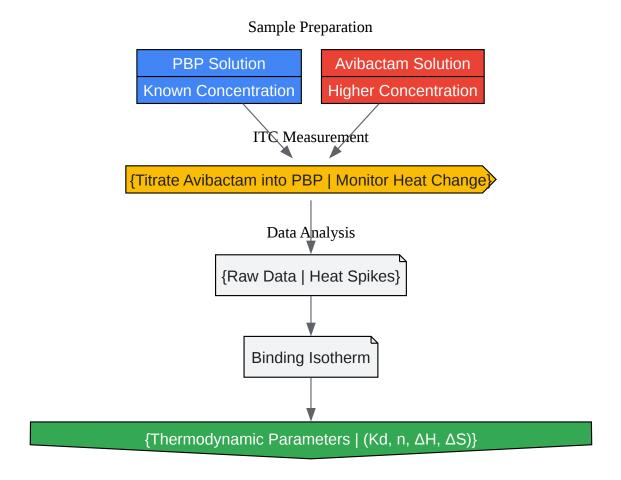
#### ITC Measurement:

- Fill the sample cell of the calorimeter with the PBP solution and the injection syringe with the avibactam solution.
- Perform a series of small, sequential injections of the avibactam solution into the PBP solution while monitoring the heat evolved or absorbed.

#### • Data Analysis:

- The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
- These values are then plotted against the molar ratio of avibactam to PBP.
- The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.





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Isothermal Titration Calorimetry (ITC) Workflow.

### **Mass Spectrometry**

Principle: Mass spectrometry can be used to confirm the formation of the covalent avibactam-PBP complex and to study its stability. By measuring the mass of the intact protein before and after incubation with avibactam, the addition of the avibactam molecule can be detected.

#### General Protocol:

Complex Formation:



- Incubate the purified PBP with an excess of avibactam to ensure complete complex formation.
- Remove excess, unbound avibactam using a desalting column or dialysis.
- Mass Spectrometry Analysis:
  - Analyze the intact PBP and the avibactam-PBP complex using electrospray ionization mass spectrometry (ESI-MS).
  - Compare the mass spectra to identify the mass shift corresponding to the covalent adduction of avibactam.
- · Stability Studies:
  - To study the stability of the complex and the rate of deacylation, the avibactam-PBP complex can be incubated over a time course, and aliquots can be analyzed by mass spectrometry at different time points to monitor the reappearance of the free PBP.

### Conclusion

The interaction of avibactam with PBPs is a crucial component of its antibacterial profile, contributing to its efficacy, particularly in combination with  $\beta$ -lactam antibiotics. While IC50 values provide a foundational understanding of its binding affinity, a deeper dive into the acylation and deacylation kinetics is necessary for a complete picture of its inhibitory activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate kinetic dance between avibactam and these essential bacterial enzymes. Future research focusing on determining the specific acylation and deacylation rate constants for various PBPs will be invaluable for the development of next-generation  $\beta$ -lactamase inhibitors and antibiotic combination therapies.

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